molecular formula C17H37N B1265882 Heptadecylamine CAS No. 4200-95-7

Heptadecylamine

Cat. No. B1265882
CAS RN: 4200-95-7
M. Wt: 255.5 g/mol
InChI Key: KAJZYANLDWUIES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to heptadecylamine often involves complex chemical reactions designed to create specific molecular structures. For example, the synthesis of conformationally restricted methionine analogues involves amination reactions, demonstrating the intricate procedures required to synthesize compounds with precise structural characteristics (Glass et al., 1990). Another approach to synthesizing structurally complex amines includes the use of intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002).

Molecular Structure Analysis

The molecular structure of heptadecylamine-related compounds has been elucidated using various analytical techniques. Crystal and molecular structure determinations are crucial for understanding the conformational aspects of these molecules. For example, the crystal structure of conformationally restricted methionine analogues reveals detailed insights into the molecule's geometry and electronic properties, providing a basis for understanding its reactivity and interactions (Glass et al., 1990).

Chemical Reactions and Properties

Heptadecylamine and its derivatives participate in various chemical reactions, showcasing their reactivity and functional versatility. The controlled potential electrolysis and chemical oxidation of certain derivatives highlight the chemical behavior under electrochemical conditions, leading to the formation of sulfoxides (Glass et al., 1990). These reactions are essential for modifying the chemical structure and tuning the properties of the resulting compounds.

Physical Properties Analysis

The physical properties of heptadecylamine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the detailed crystal structure analysis of 7-oxa-1-azabicyclo[2.2.1]heptane derivative from sugar nitrone indicates how molecular conformation affects the material's physical characteristics (Rowicki et al., 2019).

Scientific Research Applications

Surface Modification of Cellulose Nanocrystals

  • Scientific Field : Material Science
  • Application Summary : Octadecylamine is used as a chemical modifier to tune the hydrophobicity of surface-modified cellulose, leading to the creation of organophilic cellulose nanocrystals .
  • Methods of Application : The surface modification of microcrystalline cellulose (MCC) was achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions .
  • Results : The resultant nanocrystals showed improved thermal stability than unmodified MCC. The effectiveness of Octadecylamine grafting was evidenced by the enhanced hydrophobicity and the long-term stability of the colloidal suspension of organophilic cellulose nanocrystals in various organic solvents .

Functionalization of Carbon Nanotubes

  • Scientific Field : Nanotechnology
  • Application Summary : Octadecylamine is used for the functionalization of carbon nanotubes (CNTs), improving their dispersion, polarity, and mechanical properties in CNT/HDPE nanocomposites .
  • Methods of Application : The surface modification of CNTs was achieved using a mixture of concentrated acid and Octadecylamine .
  • Results : The functionalization introduced carboxyl and alkane groups on CNT surfaces, improving their dispersion stability in solvents of different polarities. The nanohardness and tensile tests showed that the addition of CNTs, especially those functionalized with Octadecylamine, made the polymer harder, increasing its Young’s modulus and tensile strength .
  • Chemical Structure : Heptadecylamine, also known as 1-Heptadecanamine, has the chemical formula C17H37N and a molecular weight of 255.4824 .
  • CAS Registry Number : The CAS Registry Number for Heptadecylamine is 4200-95-7 .
  • Chemical Structure : Heptadecylamine, also known as 1-Heptadecanamine, has the chemical formula C17H37N and a molecular weight of 255.4824 .
  • CAS Registry Number : The CAS Registry Number for Heptadecylamine is 4200-95-7 .

properties

IUPAC Name

heptadecan-1-amine
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InChI

InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3
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InChI Key

KAJZYANLDWUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H37N
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DSSTOX Substance ID

DTXSID1063350
Record name Heptadecylamine
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Molecular Weight

255.5 g/mol
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Physical Description

Solid; [TCI America MSDS]
Record name Heptadecylamine
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Product Name

Heptadecylamine

CAS RN

4200-95-7
Record name Heptadecylamine
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Record name 1-Aminoheptadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
EF Porter - Journal of the American Chemical Society, 1937 - ACS Publications
… we have made use of -aminostearic acid and for comparison of two closely related compounds without the dipolar ionic structure, namely, heptadecylamine and stearic acid …
Number of citations: 48 pubs.acs.org
Z Jermoljewa, I Bujanowskaja - Zeitschrift fuer Immunitaetsforschung, 1930 - hero.epa.gov
… Heptadecylamine and heptylamine induced precipitation … ratio, while butylamine and heptadecylamine both reacted at 1:10 … Complement binding was found for heptadecylamine at the …
Number of citations: 3 hero.epa.gov
WA Zisman - 1964 - ACS Publications
… dilute solutions of pure heptadecylamine in white mineral oil … that a monolayer of heptadecylamine could be adsorbed … resulted when the heptadecylamine was adsorbed from any …
Number of citations: 340 pubs.acs.org
JH Schulman, EG Cockbain - Transactions of the Faraday Society, 1940 - pubs.rsc.org
… The inversion of Na palmitate emulsions at very high PH values is exactly analogous to the inversion of heptadecylamine emulsions at very low PH values. Addition of aluminium or …
Number of citations: 89 pubs.rsc.org
A Douy, B Gallot - Die Makromolekulare Chemie …, 1986 - Wiley Online Library
… Heptadecylamine was obtained from stearic acid by Schmidt's degradation reaction9). The purity of the amine was verified by HPLC and elemental analysis; bp = 320 - 323 "C at …
Number of citations: 27 onlinelibrary.wiley.com
PF Holt, JEL Bowcott - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… Heptadecylamine was first spread as the free base, but, … After the heptadecylamine had been applied to the surface, … The force/area curves of heptadecylamine on silicic acid-free …
Number of citations: 47 www.ncbi.nlm.nih.gov
WA Zisman - APPROVED FOR PUBLIiJ RELEASE …, 1973 - books.google.com
… In 1941 DL Pickett and I were preparing a 0.1-percent solution of n-heptadecylamine in purified … When the heptadecylamine was dissolved in various pure nonpolar solvents such as n-…
Number of citations: 5 books.google.com
PA Levene, WA Jacobs - Journal of Biological Chemistry, 1912 - Elsevier
… Attempts were made to reduce the dihydrosphingosine to the corresponding amine, but instead of the heptadecylamine there was ‘always obtained the unsaturated sphingamine. Efforts …
Number of citations: 29 www.sciencedirect.com
BG Fiss, NN Vu, G Douglas, TO Do… - ACS Sustainable …, 2020 - ACS Publications
… 25 to 225 C can be attributed to the loss of surface water (13.5% loss) and the second from 225 to 375 C, which we hypothesize to be the thermal decomposition of the heptadecylamine …
Number of citations: 40 pubs.acs.org
CG Lyons, EK Rideal - … of the Royal Society of London …, 1930 - royalsocietypublishing.org
… Therefore in the present experiments both normal heptadecylamine and octadecylamine … The heptadecylamine was a specimen freshly obtained from Messrs. Sieg fried of Zurich, …
Number of citations: 1 royalsocietypublishing.org

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